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Compound of Interest

Compound Name: 2,6-Dimethyl-3-nitropyridine

Cat. No.: B099991

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, laboratory-scale protocol for the synthesis of 2,6-Dimethyl-3-
nitropyridine via the nitration of 2,6-lutidine.

Introduction

2,6-Dimethyl-3-nitropyridine, also known as 3-nitro-2,6-lutidine, is a substituted nitropyridine
derivative valuable as an intermediate in organic synthesis. The synthesis involves the
electrophilic nitration of the 2,6-lutidine (2,6-dimethylpyridine) ring. The pyridine ring is electron-
deficient, making electrophilic substitution challenging compared to benzene. Therefore, potent
nitrating agents are required. This protocol adapts a well-established method utilizing nitric acid
in trifluoroacetic anhydride, which has proven effective for the nitration of various pyridine
derivatives, yielding the corresponding 3-nitropyridines.[1][2]

Reaction Scheme

The overall reaction involves the nitration of 2,6-lutidine at the 3-position:

Data Summary

This table summarizes the key quantitative data for the reactant and product.
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Compound Name 2,6-Lutidine 2,.6-Dim¢-atr-|yl-3-
nitropyridine

Synonym 2,6-Dimethylpyridine 3-Nitro-2,6-lutidine

CAS Number 108-48-5[3] 15513-52-7

Molecular Formula C7HsN C7HsN20:2

Molecular Weight 107.15 g/mol [3] 152.15 g/mol

Appearance Clear liquid[3] Solid

Melting Point -6 °C[3] 26-31 °C

Boiling Point 143-145 °CJ3] Not specified

Purity (Typical) >98% 97%

Reported Yield N/A 10-83% (for various pyridines)

[1]2]

Experimental Protocol

This protocol is based on the general method for nitration of pyridines with nitric acid in
trifluoroacetic anhydride.[1][2]

4.1 Materials and Reagents

e 2,6-Lutidine (2,6-Dimethylpyridine)

 Trifluoroacetic Anhydride (TFAA)

 Nitric Acid (fuming, =90%)

o Potassium Nitrate (optional, as an alternative nitrating source)[4]
e Sodium metabisulfite

e Sodium hydroxide (NaOH) solution
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Chloroform (or Dichloromethane) for extraction

Anhydrous Magnesium Sulfate (or Sodium Sulfate) for drying

Deionized Water

e Ice

4.2 Equipment

Round-bottom flask with a magnetic stirrer

e Dropping funnel

e |ce-salt bath

e Magnetic stir plate

e Separatory funnel

 Rotary evaporator

o Standard laboratory glassware (beakers, graduated cylinders)

e pH paper or meter

4.3 Synthesis Procedure

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping
funnel, add trifluoroacetic anhydride (TFAA). Cool the flask to 0 °C using an ice-salt bath.

» Addition of Lutidine: While maintaining the temperature at 0 °C, slowly add 2,6-lutidine (1
equivalent) dropwise to the stirred TFAA. Stir the resulting mixture at this temperature for 15-
20 minutes.

 Nitration: Slowly add fuming nitric acid (1 equivalent) dropwise to the reaction mixture,
ensuring the temperature does not rise above 5-10 °C. After the addition is complete, allow
the reaction to stir at room temperature for approximately 6 hours.[4]
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e Reaction Quenching: After 6 hours, cool the reaction mixture again in an ice bath. Slowly and
carefully add a solution of sodium metabisulfite in water to decompose excess nitrating
agent.[4]

o Neutralization and Extraction: Carefully adjust the pH of the mixture to approximately 6-7
using a concentrated sodium hydroxide solution while keeping the flask cooled in an ice
bath. Transfer the mixture to a separatory funnel and extract the product with chloroform or
dichloromethane (3 x volumes).

e Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium
sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield
the crude product.

 Purification: The crude 2,6-Dimethyl-3-nitropyridine can be further purified by column
chromatography on silica gel or by recrystallization from a suitable solvent system (e.g.,
ethanol-water) to obtain the final product of high purity.

4.4 Safety Precautions
o Work in a well-ventilated fume hood.

 Trifluoroacetic anhydride and fuming nitric acid are highly corrosive and toxic. Wear
appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and
acid-resistant gloves.

» The reaction is exothermic, especially during the addition of nitric acid and the neutralization
step. Maintain strict temperature control.

» Handle all organic solvents with care and away from ignition sources.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the laboratory synthesis of 2,6-Dimethyl-3-
nitropyridine.
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1. Reagent Preparation 2. Nitration Reaction 3. Work-up & Isolation 4. Purification
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Concentrate via Evaporation
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Caption: Workflow for the synthesis of 2,6-Dimethyl-3-nitropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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